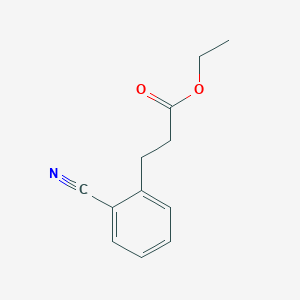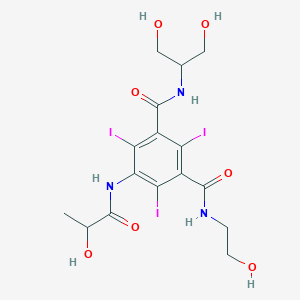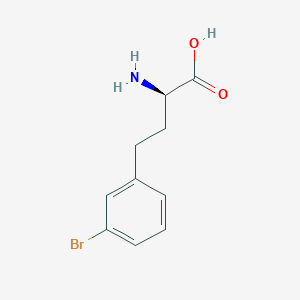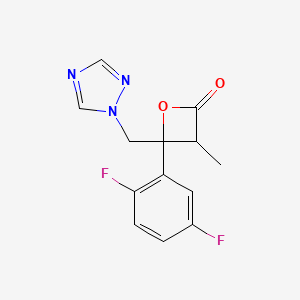![molecular formula C23H32O4Si B12286920 tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-[5-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilan: ist eine komplexe organische Verbindung, die eine tert-Butylgruppe, eine Dimethoxyphenylgruppe und eine Dimethylsilangruppe aufweist
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-[5-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilan kann durch eine Reihe organischer Reaktionen erreicht werden. Eine übliche Methode beinhaltet die Steglich-Veresterung, die eine milde Reaktion ist, die für sterisch anspruchsvolle und säurelabile Substrate geeignet ist . Diese Methode verwendet Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) als Katalysatoren, um die Esterbindung zu bilden.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion dieser Verbindung die Verwendung von Mikroreaktor-Flusssystemen beinhalten. Diese Systeme bieten einen effizienteren, vielseitigeren und nachhaltigeren Ansatz im Vergleich zu traditionellen Batchprozessen . Die Verwendung von Mikroreaktoren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane can be achieved through a series of organic reactions. One common method involves the Steglich Esterification, which is a mild reaction suitable for sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen: tert-Butyl-[5-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilan kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: N-Bromsuccinimid in Gegenwart von Licht oder Wärme.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Bildung von halogenierten Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle und Polymere.
Biologie: In der biologischen Forschung kann es als Sonde zur Untersuchung von Enzymmechanismen oder als Baustein für bioaktive Moleküle verwendet werden.
Industrie: Wird zur Herstellung von Spezialchemikalien verwendet, darunter Materialien für organische Leuchtdioden (OLEDs) und andere elektronische Anwendungen .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-[5-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand wirken und an Metallzentren in katalytischen Prozessen binden. Es kann auch an Elektronentransferreaktionen teilnehmen und die Reaktivität anderer Moleküle im System beeinflussen .
Wirkmechanismus
The mechanism of action of tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in electron transfer reactions, influencing the reactivity of other molecules in the system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-4-Hydroxybenzaldehyd
- tert-Butyl-2-Hydroxybenzaldehyd
- tert-Butyl-4-Methoxybenzaldehyd
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen weist tert-Butyl-[5-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilan aufgrund des Vorhandenseins sowohl der tert-Butyl- als auch der Dimethylsilangruppe eine einzigartige Reaktivität auf. Diese Gruppen sorgen für sterische Hinderung und elektronische Effekte, die das Verhalten der Verbindung in chemischen Reaktionen beeinflussen .
Dieser ausführliche Artikel bietet einen umfassenden Überblick über tert-Butyl-[5-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilan, einschließlich seiner Herstellung, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C23H32O4Si |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane |
InChI |
InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9+ |
InChI-Schlüssel |
DDFSHSMPMRHYOG-MDZDMXLPSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)



![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)



![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)

